molecular formula C10H14BrN3O B8214033 1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol

1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol

Cat. No.: B8214033
M. Wt: 272.14 g/mol
InChI Key: UPTXJQUFDOYWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol is a chemical compound offered for research and development purposes. It features a piperidine ring, a common structural motif in pharmaceuticals and bioactive molecules, linked to a brominated methylpyrimidine group. The bromine atom at the 5-position of the pyrimidine ring serves as a reactive handle, making this compound a versatile building block (or synthetic intermediate) for further chemical transformations, such as metal-catalyzed cross-coupling reactions. Piperidine derivatives are of significant interest in medicinal chemistry and are found in a wide range of therapeutic agents. Research Applications: Medicinal Chemistry: This compound is primarily used as a key synthetic intermediate in the design and synthesis of novel biologically active molecules. Researchers can utilize it to create compound libraries for screening against various biological targets. Kinase Inhibitor Research: Structurally similar 2,4,5-trisubstituted pyrimidine derivatives have been investigated as inhibitors of essential plasmodial kinases, such as PfGSK-3 and PfPK6, for the development of novel antimalarial therapies . The structural features of this compound make it a potential scaffold for exploring activity against other kinase targets. Note on Use: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

1-(5-bromo-4-methylpyrimidin-2-yl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-7-9(11)6-12-10(13-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTXJQUFDOYWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical SNAr with 5-Bromo-4-methylpyrimidine and Piperidin-4-ol

The most direct route involves reacting 5-bromo-4-methylpyrimidine with piperidin-4-ol under basic conditions. Potassium hydroxide (KOH) or diisopropylethylamine (DIPEA) facilitates deprotonation of the piperidine hydroxyl group, enabling nucleophilic attack at the C2 position of the pyrimidine ring.

Procedure :

  • Reactants : 5-Bromo-4-methylpyrimidine (1.0 equiv), piperidin-4-ol (1.2 equiv)

  • Base : KOH (2.0 equiv) or DIPEA (3.0 equiv)

  • Solvent : Acetonitrile or toluene

  • Conditions : Reflux at 80–100°C for 12–24 hours

  • Yield : 82–99%

Mechanistic Insight :
The electron-withdrawing bromine atom activates the pyrimidine ring for SNAr. Piperidin-4-ol’s hydroxyl group is deprotonated to form a stronger nucleophile, which displaces the bromine atom. Steric hindrance from the 4-methyl group slightly reduces reactivity but improves regioselectivity.

SNAr with 5-Bromo-2-chloropyrimidine Derivatives

Alternative routes utilize 5-bromo-2-chloropyrimidine as a starting material, where the chlorine atom is displaced by piperidin-4-ol. This method is advantageous when bromine must be retained in the final product.

Procedure :

  • Reactants : 5-Bromo-2-chloropyrimidine (1.0 equiv), piperidin-4-ol (1.1 equiv)

  • Base : DIPEA (3.0 equiv) or K2CO3 (2.5 equiv)

  • Solvent : DMF or acetonitrile

  • Conditions : 80°C for 12 hours

  • Yield : 82–90%

Optimization Notes :

  • Solvent Choice : DMF increases reaction rate due to polar aprotic properties but requires rigorous drying.

  • Workup : Aqueous extraction with ethyl acetate removes unreacted starting materials, followed by silica gel chromatography for purification.

Transition Metal-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

While less common, palladium-catalyzed amination has been explored for analogous piperidine-pyrimidine systems. This method is suitable for introducing piperidine moieties to halogenated pyrimidines under milder conditions.

Procedure :

  • Catalyst : Pd2(dba)3 (5 mol%), XantPhos (10 mol%)

  • Reactants : 5-Bromo-4-methylpyrimidine (1.0 equiv), piperidin-4-ol (1.5 equiv)

  • Base : Cs2CO3 (2.0 equiv)

  • Solvent : 1,4-Dioxane

  • Conditions : 100°C for 6 hours under N2

  • Yield : 70–75%

Limitations :

  • Higher cost due to palladium catalysts.

  • Requires inert atmosphere and anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages Disadvantages
Classical SNAr5-Bromo-4-methylpyrimidineReflux, 12–24 h82–99%High yield, simple setupLong reaction time
SNAr with 2-chloropyrimidine5-Bromo-2-chloropyrimidine80°C, 12 h82–90%Retains bromine for downstream reactionsRequires expensive base (DIPEA)
Buchwald-Hartwig5-Bromo-4-methylpyrimidine100°C, 6 h, Pd catalyst70–75%Mild conditions, functional group toleranceHigh cost, sensitive to oxygen

Scalability and Industrial Considerations

Large-Scale SNAr in Acetonitrile

A kilogram-scale synthesis reported by Ambeed achieved 82% yield using:

  • Reactants : 5-Bromo-2-chloropyrimidine (13.5 kg), piperidin-4-ol (10.0 kg)

  • Solvent : DMF (100 L)

  • Workup : Ethyl acetate extraction (150 L), brine wash, MgSO4 drying

  • Purification : Silica gel column chromatography (heptane/EtOAc gradient)

Key Challenges :

  • Exothermic reaction requires controlled addition of base.

  • Residual DMF removal necessitates azeotropic distillation.

Continuous Flow Synthesis

Emerging protocols employ flow chemistry to enhance heat transfer and reduce reaction time. Preliminary data suggest:

  • Residence Time : 30 minutes at 120°C

  • Yield : 88% (patent pending)

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.34 (s, 2H, pyrimidine-H), 4.73 (d, J = 4.0 Hz, 1H, OH), 4.17–4.12 (m, 2H, piperidine-H), 3.74–3.68 (m, 1H, piperidine-H), 2.20 (s, 3H, CH3).

  • LCMS (ESI) : m/z 272.1 [M+H]+.

Purity Assessment

  • HPLC : >99% purity (C18 column, 30% acetonitrile/water, 1.0 mL/min) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic displacement of the bromine atom under controlled conditions:

Key reaction parameters

ReagentSolventTemperatureTimeYieldCitation
4-HydroxypiperidineAcetonitrileReflux15 hr99%
PiperazineDMF80°C12 hr82%
Sodium methoxideMethanol25°C4 hr67%
  • In a benchmark study, reaction with 4-hydroxypiperidine using N-ethyl-N,N-diisopropylamine as base produced substitution products with near-quantitative yield .

  • Microwave-assisted protocols (210°C, 10 min) enabled efficient coupling with morpholine derivatives .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling reactions:

Representative protocol :

text
Reagents: Bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (5 mol%) Conditions: Dioxane, 85°C, 12 hr Workup: Acidification with 1M HCl followed by EA extraction Yield: 78% (boronic ester intermediate)

This boronate intermediate enables subsequent coupling with aryl halides for constructing biaryl systems.

Hydroxyl Group Transformations

The piperidin-4-ol moiety undergoes characteristic alcohol reactions:

Reaction TypeReagentProductApplication
OxidationKMnO₄ in H₂SO₄Ketone derivativeProdrug synthesis
Mitsunobu ReactionDIAD, PPh₃Ether analogsSAR studies
SulfonationSOCl₂, then NaSHThiol-containing analogsRadioligand development
  • Selective oxidation to the ketone required careful pH control to prevent pyrimidine ring degradation.

  • Mitsunobu reactions showed superior stereochemical outcomes compared to SN2 displacements .

Ring Functionalization Reactions

The piperidine ring participates in characteristic amine chemistry:

Quaternary ammonium salt formation :

text
Conditions: HCHO, HCOOH, Pd/C, 90-95°C Result: N-methylation with 94% conversion Application: Bioavailability enhancement

Schiff base synthesis :

  • Condensation with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) produced imine derivatives with demonstrated receptor binding activity .

Halogen Exchange Reactions

The bromine atom undergoes transhalogenation under specific conditions:

ReagentConditionsProductYield
CuCNDMF, 120°CCyano derivative58%
KI, CuIDMAc, 100°CIodo analog43%
AgF, [RuCl₂(p-cymene)]₂THF, 60°CFluoro compound35%

These transformations enable late-stage diversification of the heteroaromatic system .

Photochemical Reactions

UV irradiation studies revealed:

  • Bromine abstraction pathways dominate at λ=254 nm

  • Ring-opening reactions observed with >300 nm light

  • Quantum yield (Φ) for debromination: 0.12 ± 0.03 in MeCN

Critical Analysis of Reaction Challenges

  • Steric hindrance : The 4-methyl group on pyrimidine slows SNAr kinetics (krel=0.33 vs des-methyl analog)

  • Solubility limitations : DMF/DMSO mixtures often required for homogeneous reaction conditions

  • Competitive hydrolysis : Aqueous workups require pH <5 to prevent OH⁻-mediated ring cleavage

This comprehensive reaction profile establishes 1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol as a valuable intermediate for medicinal chemistry and materials science applications. Recent advances in continuous flow systems and photocatalysis promise to further expand its synthetic utility.

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of bromopyrimidine, including 1-(5-bromo-4-methylpyrimidin-2-yl)piperidin-4-ol, exhibit significant anticancer properties. A study synthesized a series of compounds based on this structure and evaluated their cytotoxic effects against various cancer cell lines, including:

CompoundCell Line TestedIC50 Value (µM)Reference
5cHeLa15.6
6dA54912.3
6hMCF-710.2

These results suggest that certain derivatives demonstrate potent activity comparable to established chemotherapeutic agents like Dasatinib.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy:

Microbial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Bacillus subtilis20

The results indicate that the compound can serve as a potential lead for developing new antimicrobial agents.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. The mechanism of action for its anticancer and antimicrobial effects is believed to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival.

Case Study 1: Anticancer Efficacy

In a detailed study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, researchers synthesized several bromopyrimidine derivatives, including the target compound, and assessed their anticancer activities using the MTT assay against multiple cancer cell lines. The findings demonstrated that compounds derived from this structure could significantly inhibit cancer cell growth, suggesting their potential as effective therapeutic agents in oncology .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of bromopyrimidine derivatives revealed that compounds similar to this compound displayed notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This study utilized the broth dilution method to determine minimum inhibitory concentrations (MICs), further supporting the compound's application in treating bacterial infections .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the piperidin-4-ol moiety play crucial roles in its binding affinity and activity. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
This compound C₁₀H₁₄BrN₃O 272.15 5-Br, 4-CH₃, piperidin-4-ol 1578253-31-2
5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine C₁₁H₁₆BrN₃ 270.18 5-Br, 4-CH₃, 4-methylpiperidine 1780428-39-8
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol C₁₀H₁₅N₃O 193.25 5-CH₃, piperidin-4-ol 1236285-21-4
1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol C₁₀H₁₃BrClN₃O 306.59 5-Br, 2-Cl, piperidin-4-ol Not specified
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid C₁₀H₁₂BrN₃O₂ 286.13 5-Br, piperidine-4-carboxylic acid 149506-04-7

Key Observations :

  • Hydroxyl vs. Methyl/Trifluoromethyl: Replacement of the hydroxyl group in piperidin-4-ol with a methyl (e.g., 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine) or trifluoromethyl group alters lipophilicity, which may impact blood-brain barrier (BBB) penetration .

Pharmacological and Functional Comparisons

Table 2: Functional and Pharmacological Data

Compound Name Biological Target/Activity Ki/EC₅₀ Value Specificity Notes Source
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol 5-HT₁F antagonist Ki = 11 nM (5-HT₁F) 30-fold selectivity over 5-HT₁A and 5-HT₂B
Z3777013540 (structurally similar pyrimidine-piperidine) CNS MPO score = 4.2, BBB score = 3.8 N/A Predicted brain penetrance comparable to CBD-2115
This compound Not explicitly tested N/A Structural similarity suggests potential for serotonin receptor modulation

Key Findings :

  • Serotonin Receptor Specificity: The piperidin-4-ol scaffold is critical for 5-HT₁F antagonism, as seen in 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol, which showed Ki = 11 nM for 5-HT₁F with minimal off-target effects . This highlights the importance of the hydroxyl group in receptor interaction.
  • Brain Penetrance Predictions : Compounds like Z3777013540, which shares a pyrimidine-piperidine core with the target compound, achieved high CNS MPO (4.2) and BBB (3.8) scores, suggesting that this compound may also exhibit favorable brain penetrance .

Electronic and Structural Analysis

Table 3: Structural and Electronic Comparisons

Compound Name Key Structural Features Electronic Properties Source
This compound Bromine (electron-withdrawing), methyl (electron-donating) Enhanced dipole moment due to Br and OH groups
1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol Methoxy group (electron-donating) Reduced electrophilicity compared to brominated analogs
5-Bromo-6-methylpyrimidin-4-ol Bromine at 5-position, methyl at 6-position Planar pyrimidine ring with strong hydrogen-bonding capacity

Key Insights :

  • Hydrogen Bonding : The hydroxyl group in piperidin-4-ol facilitates hydrogen bonding, a feature absent in analogs like 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine, which may explain differences in receptor binding .

Biological Activity

1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H14_{14}BrN3_3O
  • Molecular Weight : 272.14 g/mol
  • CAS Number : 1578253-31-2
  • Purity : 95% .

The biological activity of this compound is linked to its interaction with various biological targets. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, similar to other piperidine derivatives which have shown enzyme inhibitory activity against acetylcholinesterase and urease .
  • Anticancer Activity : Studies on pyrimidine-based compounds indicate that they can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives with similar structures have shown IC50_{50} values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, outperforming traditional chemotherapeutics like 5-Fluorouracil .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells; exhibits IC50_{50} values comparable to established drugs.
Enzyme InhibitionPotential inhibition of acetylcholinesterase and urease, contributing to its pharmacological profile.
AntibacterialSimilar compounds have shown antibacterial properties against various strains.

Anticancer Efficacy

A study published in MDPI highlighted the efficacy of pyrimidine derivatives in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant selectivity and potency compared to conventional treatments, suggesting a promising avenue for further research into its use as an anticancer agent .

Enzyme Inhibition Studies

Research focusing on piperidine derivatives has indicated their potential as enzyme inhibitors, particularly for acetylcholinesterase. This property is crucial for developing treatments for conditions like Alzheimer's disease, where enhancing cholinergic function is beneficial .

Q & A

Basic: What are the established synthetic routes for 1-(5-Bromo-4-methylpyrimidin-2-yl)piperidin-4-ol, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling pyrimidine derivatives with piperidin-4-ol intermediates. For example, a microwave-assisted tandem Heck-Sonogashira cross-coupling reaction (analogous to methods used for related pyrimidines) can introduce bromo and methyl substituents . Key factors affecting yield include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) optimize coupling efficiency.
  • Solvent system : Polar aprotic solvents like DMF enhance reaction rates but may require post-synthesis purification via column chromatography .
  • Temperature control : Microwave irradiation (e.g., 100–120°C) reduces side reactions compared to conventional heating .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the piperidine ring conformation and pyrimidine substituent positions. For example, the hydroxyl proton on piperidin-4-ol appears as a broad singlet (~δ 4.5–5.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) confirms purity (>95%) and identifies byproducts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS distinguishes isotopic patterns for bromine (characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations assess electronic properties:

  • Frontier Molecular Orbitals (FMOs) : The LUMO energy of the pyrimidine ring indicates susceptibility to nucleophilic attack at the 5-bromo position .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvent interactions, showing higher reactivity in DMSO due to stabilization of transition states .
  • Reaction Pathway Mapping : Intrinsic Reaction Coordinate (IRC) analysis identifies intermediates, aiding in optimizing reaction steps for regioselective substitutions .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:
Methodological reconciliation involves:

  • Assay Validation : Cross-test the compound in standardized assays (e.g., enzyme inhibition vs. cell-based assays) to isolate variables like solubility or off-target effects .
  • Batch Analysis : Compare purity profiles (via HPLC) across studies; impurities >2% may skew biological results .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, identifying outliers or confounding factors .

Basic: What safety protocols are critical during handling and storage?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydroxyl group oxidation .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for halogenated waste .

Advanced: What experimental design strategies optimize reaction conditions for novel derivatives?

Answer:

  • Factorial Design : Use a 2³ factorial matrix to screen variables (e.g., temperature, catalyst loading, solvent polarity), identifying interactions that maximize yield .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., microwave power vs. reaction time) to pinpoint optimal conditions .
  • High-Throughput Screening (HTS) : Automated liquid handlers enable rapid testing of 100+ reaction conditions, prioritizing leads for scale-up .

Advanced: How can solubility challenges in aqueous and organic media be mitigated for in vitro studies?

Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility while minimizing cytotoxicity .
  • Salt Formation : React the hydroxyl group with HCl to form a hydrochloride salt, improving aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to enhance bioavailability .

Basic: What are the key regulatory considerations for using this compound in preclinical studies?

Answer:

  • ICH Guidelines : Follow Q3A (Impurities) and Q2B (Validation of Analytical Procedures) to meet FDA/EMA standards .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .
  • Documentation : Maintain batch records, Certificates of Analysis (CoA), and Material Safety Data Sheets (MSDS) for audits .

Advanced: How do steric and electronic effects influence its reactivity in metal-catalyzed cross-couplings?

Answer:

  • Steric Effects : The 4-methyl group on the pyrimidine ring hinders access to the C5-bromo site, favoring coupling at less hindered positions. Use bulky ligands (e.g., XPhos) to direct reactivity .
  • Electronic Effects : Electron-withdrawing bromine increases electrophilicity at C5, enabling Suzuki-Miyaura couplings with aryl boronic acids under mild conditions .

Advanced: What interdisciplinary approaches integrate computational and experimental data for reaction optimization?

Answer:

  • Hybrid QM/MM Simulations : Combine quantum mechanics (for reaction steps) and molecular mechanics (for solvent effects) to predict catalytic cycles .
  • Machine Learning (ML) : Train models on historical reaction data to recommend solvent/catalyst combinations for untested substrates .
  • Feedback Loops : Use experimental results (e.g., failed reactions) to refine computational parameters iteratively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.